Isoferulic Acid

Anti-inflammatory Antiviral Immunomodulation

Isoferulic acid (IFA, CAS 537-73-5) is the mandatory isomer-specific standard for viral immunology and targeted metabolomics. Unlike its isomer ferulic acid, IFA provides a 13-percentage-point advantage in IL-8 suppression in influenza/RSV models and is the sole validated urinary biomarker for dietary caffeic acid ester intake (up to 9.6 µmol/mmol creatinine). With a 24-fold DPPH potency differential (IC50 365.27 vs. 15.20 µM), IFA is essential for SAR studies probing hydroxy/methoxy positional effects. ≥98% HPLC purity ensures reproducible α1-adrenergic receptor binding (IC50 1.4 μM) and β-endorphin secretion (EC50 52.2 nM) data. Procure the correct isomer—structural similarity does not guarantee functional equivalence.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 537-73-5
Cat. No. B021809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoferulic Acid
CAS537-73-5
Synonyms3-(3-Hydroxy-4-methoxyphenyl)acrylic Acid;  Isoferulic Acid;  3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid; 
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)O)O
InChIInChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
InChIKeyQURCVMIEKCOAJU-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Isoferulic Acid (CAS 537-73-5): What Is This Hydroxycinnamic Acid and Why Its Precise Isomeric Form Matters for Procurement


Isoferulic acid (IFA, CAS 537-73-5) is a naturally occurring hydroxycinnamic acid and the structural isomer of ferulic acid (FA), characterized by a trans-cinnamic acid backbone with methoxy and hydroxy substituents at positions 4 and 3 on the phenyl ring, respectively [1]. Found in plants such as Cimicifuga species and as a metabolite in human urine following coffee consumption, IFA serves as a key analytical standard, a subject of pharmacological research for its α1-adrenergic receptor binding (IC50 = 1.4 μM) and β-endorphin secretion enhancement (EC50 = 52.2 nM) , and a metabolite biomarker for dietary caffeic acid ester intake [2].

Why Ferulic Acid Cannot Be Simply Substituted for Isoferulic Acid: Critical Differences in Bioactivity and Behavior


The interchangeable use of isoferulic acid (IFA) and its isomer ferulic acid (FA) is scientifically unsound due to quantifiable, structure-driven divergence in their pharmacological potency, metabolic fate, and biological target engagement. Despite sharing the same molecular formula (C10H10O4) and mass, the distinct positioning of the hydroxyl and methoxy groups fundamentally alters their interaction with biological systems [1]. As the evidence below demonstrates, IFA exhibits superior potency in suppressing influenza-induced IL-8 production, operates as a distinct biomarker for dietary intake, and possesses a unique profile as a potent α1-adrenergic receptor agonist . Procurement decisions based on structural similarity alone will therefore fail to guarantee equivalent experimental or functional outcomes, underscoring the necessity of selecting the precise compound.

Isoferulic Acid Evidence Guide: Head-to-Head and Comparative Data Against Key Analogs for Informed Selection


Isoferulic Acid Outperforms Ferulic Acid in Suppressing Influenza-Induced IL-8 Production In Vitro

In a direct head-to-head comparison, isoferulic acid (IFA) demonstrated greater inhibitory activity against murine interleukin-8 (IL-8) production in response to influenza virus infection than its structural isomer, ferulic acid (FA). The assay utilized the murine macrophage cell line RAW 264.7 infected with influenza virus (10 PFU/cell) and cultured with the compounds for 20 hours [1].

Anti-inflammatory Antiviral Immunomodulation

Isoferulic Acid Acts as a Unique Pharmacokinetic Biomarker Distinct from Ferulic Acid

Isoferulic acid (IFA) has been identified as a specific and unique biomarker for the bioavailability and metabolism of dietary caffeic acid esters, a role not shared by its isomer ferulic acid. Following coffee consumption, human urinary IFA levels increase markedly from a baseline range of 0.05-2.07 µmol/mmol creatinine to 0.2-9.6 µmol/mmol creatinine, a change that distinguishes it from other phenolic acid metabolites [1][2].

Metabolomics Pharmacokinetics Dietary Biomarkers

Isoferulic Acid Exhibits Significantly Lower DPPH Radical Scavenging Potency Than Ferulic Acid

A cross-study comparison of antioxidant assays reveals that isoferulic acid (IFA) is a far less potent scavenger of DPPH radicals than its isomer, ferulic acid (FA). In an assay measuring IC50 values, IFA required a 24-fold higher concentration to achieve 50% inhibition [1].

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Isoferulic Acid Shows Comparable FRAP Values to Ferulic Acid in Standardized Assays

While isoferulic acid (IFA) and ferulic acid (FA) differ significantly in DPPH scavenging, their ferric reducing antioxidant power (FRAP) is within a comparable range. In a standardized assay measuring the reduction of Fe3+ to Fe2+, both compounds exhibited substantial reducing capacity, although FA's value was moderately higher [1].

Antioxidant Reducing Power FRAP Assay

Isoferulic Acid Demonstrates Synergistic Antioxidant Interaction with Calycosin

Isoferulic acid (IFA) has been shown to exert a significant synergistic antioxidant effect when combined with the isoflavone calycosin. This synergistic action is a specific property that is not documented for all related phenolic acids and offers a distinct research avenue [1].

Synergy Combination Therapy Phytochemistry

Procurement Guide: Top Research and Application Scenarios for Isoferulic Acid Based on Evidence


As a Superior Tool for Studying Viral-Induced Inflammation

Isoferulic acid (IFA) is the preferred compound for in vitro and in vivo models investigating the suppression of IL-8 production triggered by influenza or respiratory syncytial virus. Its quantifiably greater potency compared to ferulic acid (13 percentage-point advantage in IL-8 reduction [1]) makes it a more effective tool for dissecting anti-inflammatory mechanisms in viral immunology.

As an Essential Analytical Standard and Metabolite Biomarker

For targeted metabolomics, LC-MS/MS or HPLC method development, and pharmacokinetic studies involving dietary phenolic acid metabolism, high-purity isoferulic acid (≥98%) is the mandatory analytical standard. It is a unique and specific biomarker for caffeic acid ester intake, with quantifiable post-prandial changes in human urine (up to 9.6 µmol/mmol creatinine [2]), a role not fulfilled by its isomer ferulic acid.

As a Reference Compound for Structure-Activity Relationship (SAR) Studies in Antioxidant Research

Given the stark 24-fold difference in DPPH scavenging potency between IFA and its isomer ferulic acid (IC50 of 365.27 µM vs 15.20 µM [3]), IFA serves as a critical reference compound for SAR studies. It allows researchers to probe how subtle positional changes in hydroxy/methoxy substitution on the phenyl ring dictate different antioxidant mechanisms and efficacies.

For Investigating Synergistic Phytochemical Interactions

IFA is a key reagent for research on synergy in traditional herbal medicine. Its documented ability to act synergistically with compounds like calycosin to enhance antioxidant effects [4] makes it a valuable component for studies aiming to elucidate the molecular basis of multi-component botanical therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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